Apritone
Overview
Description
Mechanism of Action
Target of Action
Apritone, also known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-Cyclopentanone , is primarily used in the perfume industry for its warm apricot, peach flesh with a jasmine and jam-like quality . It is usually used in fruity notes such as apricot or peach and is also interesting when used in harmony with floral notes such as rose because it has facets close to rose ketones .
Mode of Action
This compound is renowned for its efficacy in managing various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . Its mechanism of action entails the inhibition of gastric acid secretion, thereby ameliorating symptoms and facilitating the regeneration of afflicted tissues .
Biochemical Pathways
It is known to belong to the class of organic compounds known as monocyclic monoterpenoids . These are monoterpenoids containing 1 ring in the isoprene chain .
Pharmacokinetics
It is known that this compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that its bioavailability could be significantly affected by the pH of its environment.
Result of Action
The result of this compound’s action is the amelioration of symptoms associated with various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . By inhibiting gastric acid secretion, it facilitates the regeneration of afflicted tissues .
Action Environment
This compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that environmental factors such as pH can significantly influence this compound’s action, efficacy, and stability. Therefore, careful consideration must be given to the environment in which this compound is used.
Biochemical Analysis
Biochemical Properties
Apritone plays a significant role in biochemical reactions, particularly in enhancing the permeability of bacterial cells to exogenous compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with the cytoplasmic membrane of bacterial cells, promoting the intracellular accumulation of membrane-impermeant nucleic acid stains . This interaction suggests that this compound can disrupt the cytoplasmic membrane, thereby increasing the permeability of bacterial cells to antimicrobial agents .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to enhance the susceptibility of bacterial cells, such as Staphylococcus aureus and Escherichia coli, to antibiotics . This enhancement is due to this compound’s ability to disrupt the cytoplasmic membrane, leading to increased permeability and intracellular accumulation of antimicrobial agents. Additionally, this compound’s interaction with the cytoplasmic membrane can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of various compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cytoplasmic membrane of bacterial cells. This compound promotes the intracellular accumulation of membrane-impermeant nucleic acid stains by disrupting the cytoplasmic membrane . This disruption increases the permeability of bacterial cells, allowing for the enhanced uptake of antimicrobial agents. Furthermore, this compound’s ability to increase bacterial susceptibility to antibiotics suggests that it may inhibit or activate specific enzymes involved in maintaining cell membrane integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be very unstable in strong acidic and alkaline environments . This instability can lead to its degradation, affecting its long-term efficacy in enhancing bacterial permeability. Studies have shown that this compound’s ability to enhance bacterial susceptibility to antibiotics is most effective at low concentrations (0.5 to 2 mM) and may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to enhance bacterial susceptibility to antibiotics without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular processes and causing damage to cell membranes. It is crucial to determine the optimal dosage to maximize this compound’s efficacy while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels . This compound’s interaction with these metabolic pathways can affect the overall metabolic state of cells, potentially altering energy production and storage processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . This compound’s ability to enhance bacterial permeability suggests that it may be actively transported across cell membranes, allowing for its distribution within the cellular environment .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the cytoplasmic membrane. Its interaction with the membrane facilitates its activity in enhancing bacterial permeability . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apritone is synthesized through a series of chemical reactions involving the cyclization of geranyl acetone. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired cyclopentanone structure . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Apritone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones.
Scientific Research Applications
Apritone has several applications in scientific research:
Chemistry: Used as a model compound in studies of cyclopentanone derivatives.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart fruity notes to perfumes and cosmetics
Comparison with Similar Compounds
Similar Compounds
Nectaryl: Another synthetic compound with a fruity aroma, often used in fragrances.
Ambrettolide: Known for its creamy and musky scent, used in perfumery.
Gamma Decalactone: A lactone with a peach-like aroma, commonly used in flavor and fragrance applications
Uniqueness of Apritone
This compound stands out due to its unique combination of fruity and floral notes, making it versatile in creating complex fragrance profiles. Its stability and long-lasting scent also contribute to its popularity in the fragrance industry .
Properties
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSALEJHPSBXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1CCCC1=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867486 | |
Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-79-9 | |
Record name | Apritone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Apritone affect bacterial cells and make them more vulnerable to antibiotics?
A1: this compound, alongside other sesquiterpenoids like nerolidol and bisabolol, appears to disrupt the cytoplasmic membrane of bacterial cells. This disruption enhances permeability, allowing for greater influx of otherwise membrane-impermeant substances. [] Specifically, the research observed increased internalization of ethidium bromide, a nucleic acid stain, in Lactobacillus fermentum cells treated with these sesquiterpenoids. [] This increased permeability facilitates the entry of antibiotics into the bacterial cells, effectively enhancing their susceptibility to these antimicrobial agents. []
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